molecular formula C7H6N2 B8214340 Bicyclo[1.1.1]pentane-1,3-dicarbonitrile

Bicyclo[1.1.1]pentane-1,3-dicarbonitrile

Cat. No.: B8214340
M. Wt: 118.14 g/mol
InChI Key: HNTKAPVQSNQYAX-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1,3-dicarbonitrile (BCP-dicarbonitrile) is a strained carbocyclic compound featuring two nitrile groups at the 1,3-positions of the bicyclo[1.1.1]pentane (BCP) scaffold.

Properties

IUPAC Name

bicyclo[1.1.1]pentane-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c8-4-6-1-7(2-6,3-6)5-9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTKAPVQSNQYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition Followed by Functional Group Interconversion

A primary route involves photochemical [2+2] cycloaddition of propellane derivatives with diacetyl to form the BCP core. While this method is well-documented for synthesizing bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ), subsequent functional group transformations are required to access the dinitrile. Key steps include:

  • Haloform Reaction : Conversion of the diketone intermediate (6 ) to diacid 1 via bromine/NaOH-mediated cleavage.

  • Diacid to Diamide : Treatment of 1 with thionyl chloride generates the diacyl chloride, which reacts with ammonia to yield the diamide.

  • Dehydration to Dinitrile : Dehydration of the diamide using phosphorus oxychloride (POCl₃) or similar agents produces BCP-dicarbonitrile.

Challenges :

  • Low yields at the dehydration step due to steric hindrance and ring strain.

  • Competing side reactions, such as ring-opening under strongly acidic conditions.

Direct Radical Cyanation of BCP Intermediates

Recent advances in radical chemistry enable direct cyanation of BCP precursors. For example, atom-transfer radical addition (ATRA) using tricyclo[1.1.1.0¹,³]pentane (TCP) and cyanating agents like trimethylsilyl cyanide (TMSCN) has been explored.

Procedure :

  • Step 1 : Reaction of TCP with TMSCN under triethylborane initiation generates 1,3-dicyano-BCP via radical intermediates.

  • Step 2 : Purification via column chromatography yields the product in moderate yields (40–60%).

Advantages :

  • Avoids multi-step functional group interconversions.

  • Compatible with flow chemistry for scalability.

Halogenation-Cyanation Sequential Approach

Bridgehead halogenation of BCP-dicarboxylic acid followed by cyanation offers an alternative pathway:

  • Radical Chlorination : Treatment of 1 with Cl₂ under UV light produces tetrachlorinated BCP derivatives.

  • Nucleophilic Substitution : Displacement of chlorine atoms using KCN or NaCN in DMF yields the dinitrile.

Limitations :

  • Poor regioselectivity during chlorination necessitates tedious purification.

  • Cyanide toxicity and handling risks complicate large-scale applications.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)ScalabilityKey Challenges
Photochemical + FGIC*PropellaneBr₂, NH₃, POCl₃25–35ModerateMulti-step, low yields
Radical CyanationTCPTMSCN, Et₃B40–60HighRadical instability
Halogenation-CyanationBCP-diacidCl₂, KCN20–30LowToxicity, regioselectivity

*FGIC: Functional Group Interconversion

Optimization Strategies and Recent Advances

Flow Chemistry for Photochemical Steps

The use of continuous flow reactors improves safety and efficiency in photochemical steps. For instance, scaling the [2+2] cycloaddition to 1 kg/day of diketone 6 has been achieved using 365 nm LEDs, avoiding hazardous mercury lamps. Adapting this setup for subsequent cyanation steps could enhance throughput.

Catalytic Systems for Cyanation

Palladium-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] has shown promise in aryl systems. Applying similar catalysts to BCP intermediates may improve selectivity and reduce cyanide usage.

Computational Modeling

Density functional theory (DFT) studies predict that electron-withdrawing groups (e.g., CN) increase BCP ring strain by 15–20 kcal/mol compared to carboxylic acids . Mitigating strain through low-temperature reactions or stabilizing solvents (e.g., DMF) is critical.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1,3-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions include diketones, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Properties
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile is utilized as a bioisostere for various functional groups in drug development. Its three-dimensional structure allows for improved binding affinity and selectivity towards biological targets, enhancing pharmacokinetic profiles .

Therapeutic Potential
Research has shown that derivatives of bicyclo[1.1.1]pentane can exhibit significant biological activities, including enzyme inhibition and receptor binding. For example, compounds derived from this bicyclic framework have been explored for their potential in treating neurological disorders and cancer .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis, facilitating the construction of complex organic molecules through various chemical transformations such as oxidation and reduction reactions .

Synthetic Routes
The synthesis typically involves photochemical addition reactions followed by haloform reactions to yield the desired bicyclic structure efficiently on a large scale .

Case Study 1: Drug Discovery Applications

A study highlighted the successful application of bicyclo[1.1.1]pentane derivatives in the development of mGluR1 antagonists, demonstrating their effectiveness as bioisosteres for improving solubility and metabolic stability compared to traditional phenyl ring structures . The introduction of bicyclic scaffolds led to compounds with enhanced pharmacological profiles.

Case Study 2: Materials Science

Research into the use of this compound in materials science has shown that it can be incorporated into polymer matrices to improve mechanical properties and thermal stability due to its rigid structure . These advancements open avenues for developing novel materials with specific performance characteristics.

Data Summary

Application Area Key Benefits Examples/Case Studies
Medicinal ChemistryImproved binding affinity; enhanced pharmacokineticsmGluR1 antagonists
Organic SynthesisVersatile building block; efficient synthesisPhotochemical addition techniques
Materials ScienceEnhanced mechanical properties; thermal stabilityPolymer composites

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentane-1,3-dicarbonitrile and its derivatives involves their interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for target proteins or enzymes. This unique structure also contributes to the compound’s metabolic stability and resistance to degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar BCP Derivatives

Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP-1,3-diCOOH)

  • Synthesis : BCP-1,3-diCOOH is synthesized via photochemical addition of [1.1.1]propellane to diacetyl, followed by haloform reaction of the resulting diketone . This method scales to multigram quantities (1 kg/day in flow reactors) .
  • Physicochemical Properties :
    • Higher solubility in polar solvents (e.g., water, THF) due to carboxylic acid groups.
    • Lower lipophilicity (logP ~1.2) compared to aromatic bioisosteres, enhancing metabolic stability .
  • Applications: Widely used to synthesize BCP-containing alcohols, amines, trifluoroborates, and amino acids for drug candidates .

Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate

  • Synthesis : Prepared via esterification of BCP-1,3-diCOOH or direct photochemical methods .
  • Reactivity : Serves as a precursor for nucleophilic additions (e.g., Grignard reactions) to introduce substituents like alcohols or fluorinated groups .
  • Applications: Key intermediate for synthesizing BCP-embedded porphyrinoids and polymers .

Bicyclo[1.1.1]pentane-1,3-diamine (BCP-diamine)

  • Synthesis : Derived from BCP-1,3-diCOOH via Curtius rearrangement or Gabriel synthesis .
  • Properties :
    • Boiling point: 206.2°C; density: 1.319 g/cm³ .
    • High metabolic stability and utility in peptide mimetics .

Bicyclo[1.1.1]pentane-1,3-dicarbonitrile (BCP-dicarbonitrile)

  • Hypothesized Synthesis : Likely prepared via cyanation of BCP-dihalides or nucleophilic substitution of BCP-dicarboxylic acid derivatives (e.g., using CuCN or Pd-catalyzed cyanation).
  • Expected Properties: High electron-withdrawing effect from nitriles, increasing ring strain and reactivity. Lower solubility in polar solvents compared to BCP-1,3-diCOOH but higher than hydrocarbon analogs. Potential applications in materials science (e.g., polymers) or as a bioisostere for rigid, linear nitriles.

Comparative Analysis of Key Parameters

Property BCP-1,3-diCOOH Dimethyl BCP-dicarboxylate BCP-diamine BCP-dicarbonitrile (Predicted)
Molecular Weight 156.14 g/mol 184.19 g/mol 98.15 g/mol 132.17 g/mol
Solubility High in polar solvents Moderate in organic solvents Moderate in polar solvents Low in water, high in DMF/DMSO
logP ~1.2 ~1.8 ~0.5 ~1.5
Thermal Stability Decomposes >200°C Stable up to 150°C Stable up to 180°C Likely decomposes >150°C
Synthetic Accessibility High (kg-scale) Moderate Moderate Low (requires specialized methods)
Medicinal Chemistry Use High (lead optimization) Intermediate synthesis Peptide mimetics Underexplored

Biological Activity

Bicyclo[1.1.1]pentane-1,3-dicarbonitrile is an intriguing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications in drug design, and relevant case studies.

Chemical Structure and Properties

This compound features a rigid bicyclic structure characterized by two nitrile functional groups. This unique configuration enhances the compound's physicochemical properties, such as solubility and metabolic stability, making it a valuable scaffold in drug development.

Table 1: Structural Comparison of Bicyclo[1.1.1]pentane Derivatives

CompoundFunctional GroupsApplications
This compoundNitrilesDrug design, enzyme inhibition
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidCarboxylic acidsBuilding blocks for synthesis
Bicyclo[1.1.1]pentane-1,3-diamineAminesPharmaceutical intermediates

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's rigid structure allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for various proteins and enzymes.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant enzyme inhibition properties. For instance, studies have highlighted its role as an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor, which is crucial in regulating immune responses and tumor progression . The compound's ability to displace heme from IDO1 demonstrates its potential as a therapeutic agent in cancer treatment.

Case Studies

Case Study 1: IDO1 Inhibition

A study focused on the development of potent IDO1 inhibitors featuring bicyclo[1.1.1]pentane motifs reported that modifications to the compound improved pharmacokinetic profiles while maintaining high potency . The incorporation of bicyclo[1.1.1]pentane as a bioisostere effectively mitigated issues related to amide hydrolysis observed in previous compounds.

Case Study 2: LpPLA2 Inhibition

Another investigation explored the incorporation of bicyclo[1.1.1]pentane into known lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors . The results demonstrated that this modification not only retained high potency but also improved the physicochemical properties compared to traditional phenyl-based inhibitors.

Applications in Drug Design

Bicyclo[1.1.1]pentane derivatives are increasingly utilized as bioisosteres in drug design due to their ability to mimic aromatic rings while offering enhanced metabolic stability and reduced toxicity . This characteristic makes them suitable candidates for developing novel therapeutic agents across various disease states.

Q & A

Basic: What are the established synthetic routes for bicyclo[1.1.1]pentane-1,3-dicarbonitrile derivatives?

Answer:
The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives typically begins with functionalized precursors such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A photochemical method involves irradiating [1.1.1]propellane with 2,3-butanedione under UV light to form 1,3-diacetyl-BCP, which is subsequently oxidized to the dicarboxylic acid . For nitrile derivatives, decarboxylation or cyanation reactions may be employed. For example, the Hunsdiecker reaction converts dicarboxylic acids to halides using HgO and Br₂ in CCl₄ , which can then undergo nucleophilic substitution with cyanide sources. Radical-based functionalization (e.g., chlorination or hydrodechlorination) is also viable for introducing substituents .

Basic: How is the purity and structural integrity of this compound validated experimentally?

Answer:
Key characterization methods include:

  • X-ray crystallography : Confirms bridgehead substituent positions and strain geometry .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish bridgehead vs. secondary bridge protons, with typical bridgehead protons appearing as singlets due to symmetry .
  • Capillary electrophoresis : Measures acidity constants (pKa) to validate electronic effects of substituents .
  • Mass spectrometry : Verifies molecular weight and fragmentation patterns, especially for halogenated derivatives .

Advanced: How can challenges in selective bridge functionalization of this compound be addressed?

Answer:
Selective functionalization of BCP’s secondary bridge positions requires tailored strategies:

  • Radical halogenation : For example, selective chlorination of 2,2-difluoro-BCP derivatives using TMS₃SiH yields mono- to tri-chlorinated products .
  • Grignard reactions : Methylation of bridge carbonyl groups (e.g., using CH₃MgBr) achieves 44% yield for diol derivatives .
  • Cross-coupling : Transition metal-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl/alkyl group introduction, though steric hindrance must be mitigated .

Advanced: What computational methods validate substituent effects on BCP’s electronic and steric properties?

Answer:

  • Density Functional Theory (DFT) : Predicts pKa values of halogenated derivatives with <5% deviation from experimental data .
  • Strain energy analysis : Quantifies ring strain (e.g., BCP has ~65 kcal/mol strain) and compares it to cubane or bicyclo[2.2.2]octane .
  • Molecular docking : Evaluates BCP’s bioisosteric compatibility with aromatic systems in drug candidates, considering lipophilicity (LogP) and 3D geometry .

Advanced: How can contradictions in substituent effects on BCP’s bioisosteric performance be resolved?

Answer:
Discrepancies between computational predictions and experimental bioactivity often arise from:

  • Solvent effects : BCP’s low lipophilicity (LogP ~1.2) may reduce cellular uptake compared to aromatic systems .
  • Metabolic stability : BCP derivatives resist oxidation better than resveratrol’s phenolic groups, as shown in pharmacokinetic studies .
  • Steric mismatches : BCP’s diagonal distance (1.85 Å) is 35% shorter than para-phenyl groups (2.79 Å), requiring scaffold redesign for target binding .

Methodological Notes

  • Stereochemical Considerations : BCP’s rigid geometry prevents racemization but requires chiral auxiliaries for enantioselective synthesis .
  • Safety Protocols : Handle cyanide precursors (e.g., KCN) in fume hoods with H₂S detectors due to acute toxicity risks .
  • Scale-Up Challenges : Photochemical reactions require specialized UV reactors; flow chemistry may improve scalability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile

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